REACTION_CXSMILES
|
[SH2:1].[C:2]1([CH3:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9](=[O:13])/C=C/C.P(=O)(O)(O)O>C(N(CC)CC)C>[CH:9]([C:5]1[CH:4]([CH3:3])[S:1][CH:2]([CH3:8])[CH2:7][CH:6]=1)=[O:13]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was then stirred for 12 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 8 hours at 90° C.
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
after which the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted once with toluene
|
Type
|
WASH
|
Details
|
the combined organic phases were washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under 0.6 mbar
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C(SC(CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |